An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethynyl-1-methyl-1H-imidazole
An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethynyl-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 5-Ethynyl-1-methyl-1H-imidazole, a heterocyclic building block of interest in medicinal chemistry and materials science. This document details a robust synthetic protocol, thorough characterization data, and explores the potential biological significance of this compound.
Introduction
5-Ethynyl-1-methyl-1H-imidazole (CAS No. 71759-92-7) is a substituted imidazole featuring a reactive ethynyl group. The imidazole core is a privileged scaffold in drug discovery, present in numerous natural products and synthetic pharmaceuticals. The addition of an ethynyl moiety provides a versatile handle for further chemical modifications, such as "click" chemistry, Sonogashira coupling reactions, and other carbon-carbon bond-forming transformations, making it a valuable intermediate for the synthesis of complex molecular architectures.
Synthesis
The most common and efficient method for the synthesis of 5-Ethynyl-1-methyl-1H-imidazole is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of a halo-imidazole with a terminal alkyne. A plausible and widely applicable synthetic route starts from the readily available 1-methylimidazole, which is first halogenated at the 5-position, followed by coupling with a protected acetylene source, and subsequent deprotection.
Synthetic Workflow
The overall synthetic strategy can be visualized as a three-step process:
Caption: Synthetic workflow for 5-Ethynyl-1-methyl-1H-imidazole.
Experimental Protocols
Step 1: Synthesis of 1-Methyl-5-iodo-1H-imidazole
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Materials: 1-methylimidazole, Iodine (I₂), Potassium Iodide (KI), Sodium Hydroxide (NaOH), Water.
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Procedure: To a solution of 1-methylimidazole (1.0 eq) in water, potassium iodide (1.0 eq) and iodine (1.1 eq) are added. The mixture is cooled in an ice bath, and a solution of sodium hydroxide (2.0 eq) in water is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield 1-methyl-5-iodo-1H-imidazole.
Step 2: Synthesis of 1-Methyl-5-((trimethylsilyl)ethynyl)-1H-imidazole
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Materials: 1-Methyl-5-iodo-1H-imidazole, Trimethylsilylacetylene (TMSA), Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂), Copper(I) Iodide (CuI), Triethylamine (Et₃N), Tetrahydrofuran (THF).
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Procedure: To a solution of 1-methyl-5-iodo-1H-imidazole (1.0 eq) in anhydrous THF and triethylamine, trimethylsilylacetylene (1.5 eq), dichlorobis(triphenylphosphine)palladium(II) (0.05 eq), and copper(I) iodide (0.1 eq) are added under an inert atmosphere (e.g., Argon or Nitrogen). The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC or GC-MS). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Step 3: Synthesis of 5-Ethynyl-1-methyl-1H-imidazole
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Materials: 1-Methyl-5-((trimethylsilyl)ethynyl)-1H-imidazole, Potassium Carbonate (K₂CO₃), Methanol (MeOH).
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Procedure: 1-Methyl-5-((trimethylsilyl)ethynyl)-1H-imidazole (1.0 eq) is dissolved in methanol. Potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature. The reaction is monitored by TLC until the starting material is fully converted. The solvent is evaporated, and the residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be further purified by column chromatography or distillation to afford 5-ethynyl-1-methyl-1H-imidazole.
Characterization Data
The structural confirmation and purity of 5-Ethynyl-1-methyl-1H-imidazole are established through various spectroscopic techniques.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 71759-92-7 | [1][2] |
| Molecular Formula | C₆H₆N₂ | [1][2] |
| Molecular Weight | 106.13 g/mol | [1][2] |
| Appearance | Colorless to yellow liquid | |
| Boiling Point | 116 °C at 25 mmHg | [1] |
| Density | 1.045 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.5490 | [1] |
Spectroscopic Data
1H NMR (Proton Nuclear Magnetic Resonance)
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Predicted Spectrum (400 MHz, CDCl₃):
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δ 7.55 (s, 1H, H-2)
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δ 7.10 (s, 1H, H-4)
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δ 3.70 (s, 3H, N-CH₃)
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δ 3.10 (s, 1H, C≡CH)
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13C NMR (Carbon-13 Nuclear Magnetic Resonance)
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Predicted Spectrum (100 MHz, CDCl₃):
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δ 140.0 (C-2)
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δ 130.0 (C-4)
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δ 118.0 (C-5)
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δ 83.0 (-C≡CH)
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δ 75.0 (-C≡CH)
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δ 33.5 (N-CH₃)
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Mass Spectrometry (MS)
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Expected m/z: 106.05 [M]⁺, with fragmentation patterns corresponding to the loss of acetylene and methyl groups.
Infrared (IR) Spectroscopy
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Characteristic Peaks (ATR):
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~3290 cm⁻¹ (C≡C-H stretch)
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~2110 cm⁻¹ (C≡C stretch, weak)
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~1500-1600 cm⁻¹ (Imidazole ring C=C and C=N stretches)
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~2950 cm⁻¹ (C-H stretch, methyl)
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Potential Biological Activity and Applications
While specific studies on the biological activity of 5-ethynyl-1-methyl-1H-imidazole are limited in publicly available literature, the broader class of ethynyl-substituted heterocyclic compounds and imidazole derivatives has demonstrated significant potential in drug discovery.
Kinase Inhibition
Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the kinase. The ethynyl group can act as a key pharmacophore, forming hydrogen bonds or covalent interactions with specific residues in the kinase domain. The imidazole scaffold is a common feature in many approved kinase inhibitors.
Caption: Potential binding mode of 5-ethynyl-1-methyl-1H-imidazole in a kinase ATP-binding site.
Antimicrobial and Anticancer Applications
Imidazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial and anticancer properties. The introduction of an ethynyl group can enhance the potency and selectivity of these compounds. Further research is warranted to explore the potential of 5-ethynyl-1-methyl-1H-imidazole in these therapeutic areas.
Conclusion
5-Ethynyl-1-methyl-1H-imidazole is a valuable heterocyclic building block with significant potential for applications in medicinal chemistry and materials science. Its synthesis via the Sonogashira coupling reaction is a robust and scalable method. The presence of the reactive ethynyl group allows for diverse downstream chemical transformations, enabling the creation of novel and complex molecules for various research and development endeavors. Further investigation into the biological activities of this compound is encouraged to fully elucidate its therapeutic potential.
